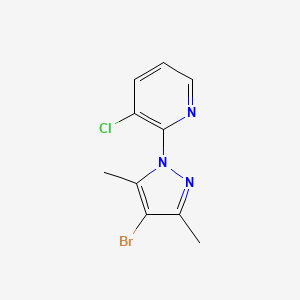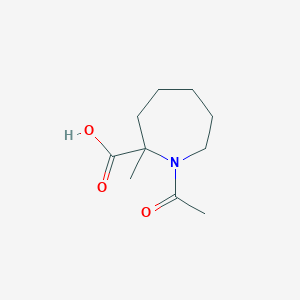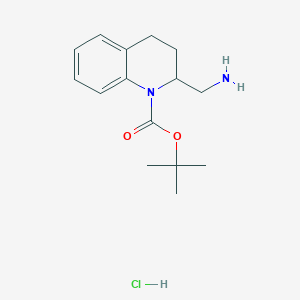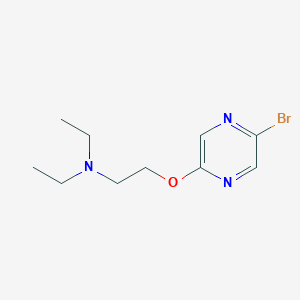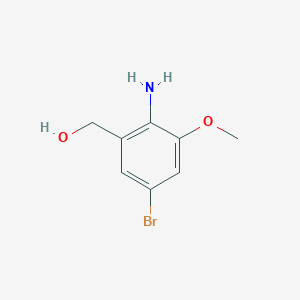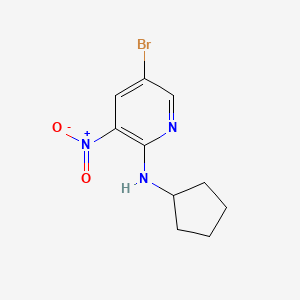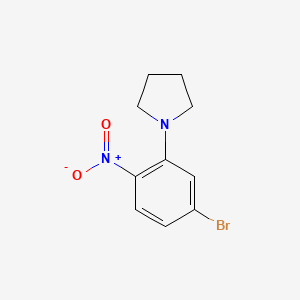
3-(4-溴苯基)-1-(2,5-二氯苯基)丙酮
描述
3-(4-Bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one is a synthetic organic compound which has been used in a variety of scientific research applications. It has been studied for its potential use in drug design, as a potential therapeutic agent for a variety of diseases, and for its potential to be used in a variety of laboratory experiments.
科学研究应用
光电和半导体应用:该化合物(E)-1-(4-溴苯基)-3-(2-氯苯基)丙-2-烯-1-酮,一个衍生物,已被研究其线性光学、二阶和三阶非线性光学(NLO)性质。这些性质对于各种半导体器件的发展至关重要,因为该化合物显示出在有机半导体器件中的潜在用途,特别是作为n型电子传输材料 (Shkir et al., 2019)。
结构和晶体分析:已对烷基取代的N,4-二苯基噻唑-2-胺的晶体结构和Hirshfeld表面分析进行了研究,其中包括类似于3-(4-溴苯基)-1-(2,5-二氯苯基)丙酮的化合物的研究。这项研究对于理解这些化合物在各个领域中的分子结构和潜在应用至关重要 (Nadaf et al., 2019)。
抗真菌应用:3-(卤代苯基)-5-酰氧甲基-2,5-二氢呋喃-2-酮,这一类化合物包括查询化合物的变体,已被评估其抗真菌活性。它们对酵母和霉菌,特别是曲霉属菌株,表现出显著的体外活性 (Buchta et al., 2004)。
聚合和材料科学:关于2-溴-5-氯镁-3-己基噻吩的链增长聚合机制与Ni催化剂的研究,与查询化合物相关,显示出在合成定义良好的聚合物方面的潜在应用,这在材料科学中至关重要 (Miyakoshi et al., 2005)。
苯并咪唑的合成和分析:涉及o-溴苯基异氰基的研究,一个相关化合物,侧重于苯并咪唑的合成,这在各种化学和制药应用中至关重要 (Lygin & Meijere, 2009)。
抗炎和胃保护性能:已合成并评估了某些查找化合物的变体的某些查尔酮,用于其抗炎和胃保护性能。这些研究对于新治疗剂的开发至关重要 (Okunrobo et al., 2006)。
属性
IUPAC Name |
3-(4-bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2O/c16-11-4-1-10(2-5-11)3-8-15(19)13-9-12(17)6-7-14(13)18/h1-2,4-7,9H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMABYCKEMJLARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=CC(=C2)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



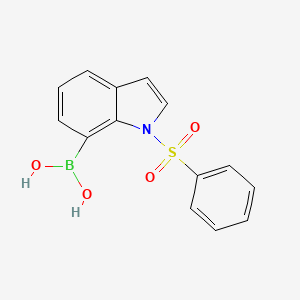
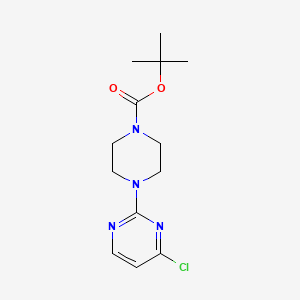

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1522303.png)
